[(4-Bromo-3-methylphenyl)methyl](cyclopropylmethyl)amine
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Overview
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H16BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom and a methyl group, and the amine group is bonded to a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 3-methylbenzylamine, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.
Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include sodium azide or potassium thiocyanate, with reactions carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups on the phenyl ring, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Bromo-3-methylphenyl)methylamine: This compound has a methyl group instead of a cyclopropylmethyl group, which can affect its reactivity and binding properties.
4-Bromo-3-methylbenzonitrile: This compound lacks the amine group, making it less versatile in terms of chemical reactivity.
4-Bromo-3-methylbenzoic acid:
The unique structural features of (4-Bromo-3-methylphenyl)methylamine, such as the combination of a bromine atom, a methyl group, and a cyclopropylmethyl group, make it distinct from these similar compounds and contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9-6-11(4-5-12(9)13)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 |
InChI Key |
OHJGDQWYVDUJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2CC2)Br |
Origin of Product |
United States |
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